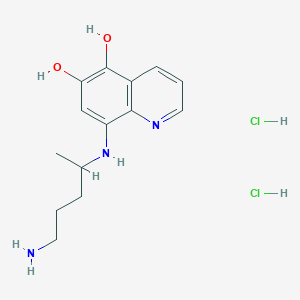
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride typically involves the functionalization of the quinoline ring. One common method involves the use of N-propargyl aniline derivatives and the employment of tin and indium chlorides as catalysts . The reaction conditions often include the use of stannic chloride or indium (III) chloride under aerobic conditions, which facilitate the formation of the desired quinoline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes. The use of transition metal catalysts, such as tin and indium chlorides, is crucial for achieving high yields and purity in the final product .
Chemical Reactions Analysis
Types of Reactions
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its corresponding dihydroquinoline form.
Substitution: The compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a chelating agent, binding to metal ions and facilitating various biochemical reactions. The pathways involved often include single electron transfer (SET) mechanisms .
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: A structurally similar compound with applications in antimalarial treatments.
5-Hydroxy-6-desmethylprimaquine: Another derivative with similar biological activities.
Uniqueness
8-((5-Aminopentan-2-yl)amino)quinoline-5,6-diol dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a bidentate directing group makes it particularly valuable in synthetic chemistry .
Properties
Molecular Formula |
C14H21Cl2N3O2 |
|---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
8-(5-aminopentan-2-ylamino)quinoline-5,6-diol;dihydrochloride |
InChI |
InChI=1S/C14H19N3O2.2ClH/c1-9(4-2-6-15)17-11-8-12(18)14(19)10-5-3-7-16-13(10)11;;/h3,5,7-9,17-19H,2,4,6,15H2,1H3;2*1H |
InChI Key |
AOHBJCMLHMDLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN)NC1=CC(=C(C2=C1N=CC=C2)O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















